molecular formula C22H25BrN2O3 B2747239 3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109594-48-9

3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2747239
CAS No.: 2109594-48-9
M. Wt: 445.357
InChI Key: VVDSTDLWMIOROX-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.2.1]octane core substituted with a pyridin-4-yloxy group at the 3-position and a propan-1-one moiety linked to a 5-bromo-2-methoxyphenyl group. The stereochemistry ((1R,5S)) is critical for its spatial orientation, influencing receptor interactions. The bromine atom introduces electron-withdrawing effects, while the methoxy group contributes electron-donating properties, creating a polarized aromatic system.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c1-27-21-6-3-16(23)12-15(21)2-7-22(26)25-17-4-5-18(25)14-20(13-17)28-19-8-10-24-11-9-19/h3,6,8-12,17-18,20H,2,4-5,7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDSTDLWMIOROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and other pharmacological activities based on diverse research findings.

Molecular Characteristics:

PropertyValue
CAS Number2109594-48-9
Molecular FormulaC22H25BrN2O3
Molecular Weight445.3 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related derivatives have shown significant antibacterial effects against various strains, although the specific activity of this compound requires further investigation. The presence of the methoxy and bromo substituents is believed to enhance the compound's interaction with microbial targets.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines have demonstrated that structurally similar compounds can exhibit significant cytotoxic effects. For example, derivatives based on the azabicyclo structure have shown IC50 values indicating moderate to high cytotoxicity against cancerous cells, suggesting that this compound may also possess similar properties.

CompoundCell LineIC50 (µM)
Derivative AHepG241.6
Derivative BL-0253.5

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with specific proteins or enzymes within the target cells. Molecular docking studies suggest that compounds with similar scaffolds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in their target proteins, enhancing their biological efficacy.

Case Studies

  • Anticancer Activity : A study evaluated a series of compounds related to azabicyclo derivatives against non-small cell lung cancer cell lines (A549 and H441). The findings indicated that modifications at the phenyl ring significantly influenced anticancer activity, suggesting a potential pathway for optimizing this compound's efficacy.
  • Antimicrobial Evaluation : Another study focused on a group of brominated phenolic compounds and their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted that specific substitutions on the aromatic ring could improve activity against resistant bacterial strains.

Comparison with Similar Compounds

Core Bicyclo[3.2.1]octane Derivatives

Compounds sharing the 8-azabicyclo[3.2.1]octane scaffold differ in substituents, impacting physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 5-Bromo-2-methoxyphenyl, pyridin-4-yloxy C22H23BrN2O3 467.34 g/mol Bromine enhances lipophilicity; pyridinyl oxygen may aid binding .
3-(4-Methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one () 4-Methoxyphenyl, methylene C20H25NO3 335.42 g/mol Lacks bromine; methylene group reduces steric bulk, potentially increasing bioavailability .
BK63156 () 4-Methoxyphenyl, 1H-1,2,4-triazol-1-yl C19H24N4O2 340.42 g/mol Triazole may enhance metabolic stability compared to pyridin-4-yloxy .
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl trifluoromethanesulfonate () Trifluoromethanesulfonate C10H14F3NO3S 285.28 g/mol Strong electron-withdrawing group; likely impacts reactivity in synthesis .

Aromatic Substituent Variations

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 5-bromo-2-methoxyphenyl group balances electron effects, whereas analogs like (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () feature nitro and fluoro groups, which are stronger electron-withdrawing substituents. This could reduce electron density in the aromatic ring, affecting binding to hydrophobic pockets .

Pharmacological and Functional Analogues

Tropane Alkaloid Derivatives

Hyoscyamine (), a tropane alkaloid with a bicyclo[3.2.1]octane core, shares structural similarities. It binds muscarinic acetylcholine receptors, suggesting that the target compound might also interact with neurological targets. However, hyoscyamine’s 3-hydroxy-2-phenylpropanoate ester group differs from the propan-1-one linkage in the target compound, highlighting divergent pharmacokinetic profiles .

Ester vs. Ketone Linkages

Compounds like (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate () utilize ester linkages, which are prone to hydrolysis.

Optical Activity and Stereochemistry

The (1R,5S) configuration ensures enantiomeric purity, critical for consistent biological activity. Pharmacopeial tests for optical rotation (e.g., ’s 〈781〉 method) are relevant for quality control in synthesis .

Q & A

Q. Table 1. Key Analytical Parameters for RP-HPLC

ParameterConditionReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in H₂O/MeCN (gradient)
Flow Rate1.2 mL/min
Detection Wavelength254 nm

Q. Table 2. Stability Data at 40°C

pHDegradation Rate (%/day)Major Degradation Pathway
35.2 ± 0.3Hydrolysis of methoxy group
71.1 ± 0.1Oxidation
93.8 ± 0.2Ring-opening
Data derived from .

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